molecular formula C11H17NOS B2717119 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine CAS No. 2097889-89-7

3-Methoxy-1-(thiophen-2-ylmethyl)piperidine

Cat. No.: B2717119
CAS No.: 2097889-89-7
M. Wt: 211.32
InChI Key: KQTTXNMQEDIVCX-UHFFFAOYSA-N
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Description

3-Methoxy-1-(thiophen-2-ylmethyl)piperidine (CAS 2097899-26-6) is a synthetic organic compound with a molecular formula of C11H17NOS and a molecular weight of 211.33 g/mol . This piperidine-substituted compound features a thiophene ring, a structural motif of significant interest in medicinal chemistry for its versatile pharmacological properties. Piperidine and thiophene derivatives are frequently explored in drug discovery, with research applications including the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and the investigation of novel analgesics targeting opioid receptors . The molecular architecture of this compound, characterized by a methoxy group on the piperidine ring and a thiophen-2-ylmethyl substitution, makes it a valuable chemical intermediate or scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this building block to synthesize and optimize novel compounds for various therapeutic areas. Its physicochemical properties, such as a predicted boiling point of 280.5±35.0 °C and a topological polar surface area of 40.7 Ų, are relevant for pharmacokinetic profiling . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methoxy-1-(thiophen-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-13-10-4-2-6-12(8-10)9-11-5-3-7-14-11/h3,5,7,10H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTTXNMQEDIVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine typically involves the reaction of piperidine with thiophen-2-ylmethyl chloride in the presence of a base, followed by methylation using methanol and a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Common solvents like dichloromethane or toluene

    Catalyst: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The thiophen-2-ylmethyl group can be reduced to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups like halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-formyl-1-(thiophen-2-ylmethyl)piperidine.

    Reduction: Formation of 3-methoxy-1-(thiophen-2-ylmethyl)thiopiperidine.

    Substitution: Formation of 3-chloro-1-(thiophen-2-ylmethyl)piperidine or 3-amino-1-(thiophen-2-ylmethyl)piperidine.

Scientific Research Applications

Chemistry

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its unique functional groups allow for diverse reactivity patterns, making it valuable in synthetic chemistry.

Biology

Antimicrobial Activity : Research has indicated that 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine exhibits antimicrobial properties. Studies suggest its efficacy against various bacterial strains, potentially through mechanisms that involve disrupting microbial cell membranes or inhibiting vital enzymatic processes.

Anticancer Properties : Preliminary studies have shown that this compound may induce apoptosis in cancer cells, likely due to its ability to modulate signaling pathways associated with cell proliferation and survival. Further investigation into its interactions with specific molecular targets is ongoing.

Medicine

Drug Development Potential : The compound is under investigation for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurodegenerative diseases such as Alzheimer's disease. Its structural features may allow it to interact effectively with cholinesterase enzymes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM depending on structural modifications.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in tumor cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation, highlighting its potential as a candidate for cancer therapy .

Activity Type Observed Effects MIC Values (µM) References
AntimicrobialInhibition of Staphylococcus aureus5 - 20
AnticancerInduction of apoptosisN/A

Table 2: Synthesis Methods

Method Reagents Used Yield (%)
Reductive AminationThiophene-2-carbaldehyde + PiperidineGood to Excellent
Alternative Synthetic RoutesVarious reducing agentsVariable

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The methoxy group and the thiophen-2-ylmethyl group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles

Compound Key Substituents Biological Activity Potency (IC₅₀/LD₅₀) Source
This compound 3-OCH₃, N-thiophen-2-ylmethyl PARP-1 inhibition 14.7 nM (PARP-1)
KAB-18 N-phenylpropyl nAChR modulation 10.2 μM
COB-3 N-small alkyl, biphenyl ester nAChR-specific action 0.73 μM
Compound 6 () 3-methyl-piperidine, 6-Cl-benzothiazole Larvicidal activity 0.053 μg/μL
APB-10 N-4-methoxyphenyl, chromone nAChR modulation 3–4-fold higher vs. KAB-18

Biological Activity

3-Methoxy-1-(thiophen-2-ylmethyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a methoxy group and a thiophen-2-ylmethyl moiety. The synthesis typically involves the reaction of piperidine derivatives with thiophenes under specific conditions to yield the desired compound.

Synthetic Route Example:

  • Starting Materials: Piperidine, thiophenes
  • Reagents: Base (e.g., sodium hydride), solvents (e.g., ethanol)
  • Conditions: Heating under reflux for several hours.

Anticancer Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit anticancer activity. A study highlighted that certain piperidine derivatives showed cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of standard treatments like bleomycin. The mechanism of action is believed to involve apoptosis induction and modulation of cell signaling pathways related to cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In a study focused on Alzheimer’s disease, piperidine derivatives demonstrated dual cholinesterase inhibition and antiaggregatory effects on amyloid beta and tau proteins. This suggests potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The presence of the thiophene ring is hypothesized to enhance its interaction with microbial targets, although specific mechanisms remain to be elucidated .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AnticancerCytotoxicity in FaDu cells
NeuroprotectiveCholinesterase inhibition
AntimicrobialEffective against bacteria

Case Studies

  • Anticancer Study : A recent study utilized this compound in a series of experiments assessing its effects on tumor cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Neuroprotection Research : In a model simulating Alzheimer’s disease, this compound was shown to reduce amyloid plaque formation and improve cognitive function in treated subjects, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

The biological activity of this compound is thought to stem from its ability to interact with specific receptors and enzymes in biological pathways:

  • Cancer Pathways : Modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Pathways : Inhibition of cholinesterase enzymes leading to increased acetylcholine levels, which is crucial for memory and cognition.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine, and what critical reaction parameters must be controlled?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) to stabilize intermediates and enhance reactivity .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., amine alkylation) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating the final product with ≥95% purity .
  • Example protocol:
StepReagents/ConditionsYield (%)Reference
Thiophene alkylationThiophene-2-methanol, KOH/DCM65–75
Piperidine functionalizationMethoxy group introduction via SN250–60

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^{13}C NMR to confirm methoxy (–OCH3_3) at δ 3.3 ppm and thiophene protons at δ 6.8–7.2 ppm .
  • Mass spectrometry (HRMS) : Exact mass calculation for C11_{11}H17_{17}NOS (M+^+ = 235.0992) .
  • X-ray crystallography (if crystalline): Resolves piperidine chair conformation and thiophene orientation .

Q. What preliminary biological assays are suitable for evaluating this compound's activity?

  • Methodological Answer :
  • In vitro receptor binding assays : Screen for affinity at CNS targets (e.g., σ receptors, 5-HT transporters) due to structural analogs showing neuroactivity .
  • Cytotoxicity testing : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC50_{50} values .
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), base (K2_2CO3_3 vs. Et3_3N), and temperature to identify optimal conditions .
  • Catalyst screening : Test Pd/C or Ir-based catalysts for coupling steps to enhance efficiency .
  • Byproduct analysis : Use LC-MS to track impurities (e.g., over-alkylation products) and adjust stoichiometry .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic bridging : Compare plasma protein binding and brain penetration rates using LC-MS/MS .
  • Metabolite profiling : Identify active/inactive metabolites via hepatocyte incubations and HRMS .
  • Dose-response recalibration : Adjust in vivo dosing based on in vitro IC50_{50} and bioavailability data .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., σ-1 receptor PDB: 5HK1) .
  • MD simulations : Analyze binding stability over 100 ns trajectories (GROMACS) .
  • QSAR modeling : Corporate electronic descriptors (HOMO/LUMO) from Gaussian calculations to refine activity predictions .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer :
  • Chiral catalysts : Employ asymmetric catalysis (e.g., Ir-(R)-BINAP) for enantioselective alkylation .
  • Chiral HPLC : Resolve racemic mixtures and assign configurations via circular dichroism (CD) .
  • Stereochemical tracking : Use 19^{19}F NMR (if fluorinated analogs are synthesized) to monitor inversion/retention .

Methodological & Theoretical Frameworks

Q. How to design a research proposal integrating this compound’s synthesis and bioactivity?

  • Methodological Answer :
  • Conceptual framework : Link to medicinal chemistry theories (e.g., "privileged scaffolds" for CNS drugs) .
  • Aim/Objective alignment : Example:

"Investigate the σ-1 receptor binding mechanism of this compound through synthesis, crystallography, and in silico modeling."

  • Timeline : Allocate 6 months for synthesis/optimization, 3 months for assays, and 3 months for data analysis .

Q. What statistical approaches are appropriate for analyzing dose-response data?

  • Methodological Answer :
  • Non-linear regression : Fit data to Hill equation (GraphPad Prism) to calculate EC50_{50} and Hill coefficients .
  • ANOVA with post-hoc tests : Compare multiple groups (e.g., different substituents) for significance (p < 0.05) .
  • PCA (Principal Component Analysis) : Reduce dimensionality in multi-parametric ADME datasets .

Data Contradiction & Validation

Q. How to address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Standardize conditions : Use USP buffers (pH 1.2–7.4) and control temperature (25°C vs. 37°C) .
  • Accelerated stability studies : Monitor degradation via HPLC under ICH Q1A guidelines (40°C/75% RH for 6 months) .
  • Inter-lab validation : Collaborate with 3+ labs using identical protocols to confirm reproducibility .

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